molecular formula C2Cl4O B121693 Trichloroacetyl Chloride-13C2 CAS No. 165399-57-5

Trichloroacetyl Chloride-13C2

Cat. No.: B121693
CAS No.: 165399-57-5
M. Wt: 183.8 g/mol
InChI Key: PVFOMCVHYWHZJE-ZDOIIHCHSA-N
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Description

Trichloroacetyl Chloride-13C2 is a labeled variant of trichloroacetyl chloride, where two carbon atoms are isotopically labeled with carbon-13. This compound is an acyl chloride derivative of trichloroacetic acid and is used in various chemical syntheses and industrial applications. The isotopic labeling makes it particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Mechanism of Action

Target of Action

Trichloroacetyl Chloride-13C2 is the acyl chloride of trichloroacetic acid . Its primary targets are typically organic compounds that contain hydroxyl groups, such as alcohols and amines . These compounds react with this compound to form esters and amides, respectively .

Mode of Action

This compound interacts with its targets through a process known as acylation . In this reaction, the chlorine atom in the acyl chloride is replaced by the nucleophilic oxygen or nitrogen atom of the alcohol or amine . This results in the formation of an ester or amide, along with the release of a chloride ion .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific targets it interacts with. It is known to be involved in the synthesis of pharmaceuticals and plant protection compounds . The resulting esters and amides can play various roles in these biochemical pathways, often serving as intermediates in further reactions .

Pharmacokinetics

As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body . Its metabolism would likely involve reactions with various endogenous compounds, potentially leading to the formation of various metabolites .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific compounds it reacts with. In general, its acylation reactions can lead to significant changes in the structure and function of target molecules . This can have various downstream effects, potentially influencing a wide range of biological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity can be affected by the pH of the environment, with more acidic conditions promoting its acylation reactions . Additionally, its stability can be influenced by temperature and exposure to light .

Biochemical Analysis

Biochemical Properties

Trichloroacetyl Chloride-13C2 plays a significant role in biochemical reactions. It interacts with Cytochrome P450 enzymes, which are responsible for metabolizing this compound in the body . The nature of these interactions involves the covalent bonding of a this compound hapten (a metabolite of halothane) to liver proteins .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by covalently bonding a this compound hapten to liver proteins . This interaction can cause hepatitis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly liver proteins . It also interacts strongly with diisopropyl ether or any ether in the presence of metal salts, occasionally causing an explosion .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects. It has a strong potential to react with amines and alkalis . There is not much bioaccumulation of this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Rats exposed to this compound by inhalation at levels of 40 ppm and 90 ppm lost weight and died . This compound may often kill a rat in six hours at a concentration of 35.3 parts per million .

Metabolic Pathways

This compound is involved in metabolic pathways that include Cytochrome P450 enzymes . It does not appear to have significant effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Specific transporters or binding proteins that it interacts with are not mentioned in the available literature .

Chemical Reactions Analysis

Types of Reactions: Trichloroacetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2,2,2-trichloroacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl4O/c3-1(7)2(4,5)6/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFOMCVHYWHZJE-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)([13C](Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434855
Record name Trichloroacetyl Chloride-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165399-57-5
Record name Trichloroacetyl Chloride-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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